Methyl 2-acetamido-3-bromobut-2-enoate
CAS No.: 188656-16-8
Cat. No.: VC20912329
Molecular Formula: C7H10BrNO3
Molecular Weight: 236.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188656-16-8 |
|---|---|
| Molecular Formula | C7H10BrNO3 |
| Molecular Weight | 236.06 g/mol |
| IUPAC Name | methyl (Z)-2-acetamido-3-bromobut-2-enoate |
| Standard InChI | InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4- |
| Standard InChI Key | KMDNFRLAPPLLQU-XQRVVYSFSA-N |
| Isomeric SMILES | C/C(=C(\C(=O)OC)/NC(=O)C)/Br |
| SMILES | CC(=C(C(=O)OC)NC(=O)C)Br |
| Canonical SMILES | CC(=C(C(=O)OC)NC(=O)C)Br |
Introduction
Methyl 2-acetamido-3-bromobut-2-enoate is a complex organic compound with significant applications in organic synthesis and medicinal chemistry. It belongs to the class of β-amino acids, which are structurally similar to natural amino acids and are crucial in the development of pharmaceuticals. This compound is primarily synthesized in laboratory settings for research purposes.
Synthesis Methods
The synthesis of methyl 2-acetamido-3-bromobut-2-enoate can be achieved through several methods, highlighting its accessibility for further functionalization. These methods are crucial for its application in drug development.
Synthesis Overview
-
Starting Materials: The synthesis typically involves starting materials that can be converted into the desired compound through a series of chemical reactions.
-
Reaction Conditions: The conditions under which these reactions occur, such as temperature and solvent choice, are critical for achieving high yields and purity.
-
Purification Techniques: Techniques like flash chromatography are often used to purify the final product .
Applications and Research Findings
Methyl 2-acetamido-3-bromobut-2-enoate is primarily used in organic synthesis and medicinal chemistry. Its structural similarity to natural amino acids makes it a valuable intermediate in the development of pharmaceuticals.
Applications Table
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as an intermediate in the synthesis of complex organic molecules. |
| Medicinal Chemistry | Important in the development of pharmaceuticals due to its structural similarity to natural amino acids. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume